molecular formula C4H5BrClN3O2S B13174575 (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride

Cat. No.: B13174575
M. Wt: 274.52 g/mol
InChI Key: VVYXCWLGGLAXKO-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo group, a methyl group, and a methanesulfonyl chloride group attached to a triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride include:

The uniqueness of this compound lies in its specific reactivity due to the presence of the methanesulfonyl chloride group, which makes it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C4H5BrClN3O2S

Molecular Weight

274.52 g/mol

IUPAC Name

(5-bromo-3-methyltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H5BrClN3O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3

InChI Key

VVYXCWLGGLAXKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)CS(=O)(=O)Cl

Origin of Product

United States

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